Biotin-VAD-FMK

Übersicht

Beschreibung

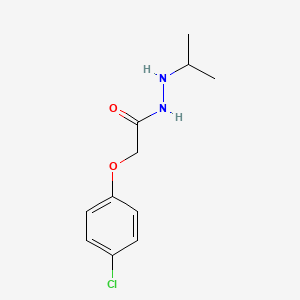

Biotin-VAD-FMK is a cell-permeable, irreversible biotin-labeled caspase inhibitor . It is used to identify active caspases in cell lysates . It inhibits TNFα-mediated apoptosis in vitro (IC50 = 0.7 μM) and is immunosuppressive, inhibiting T cell proliferation .

Synthesis Analysis

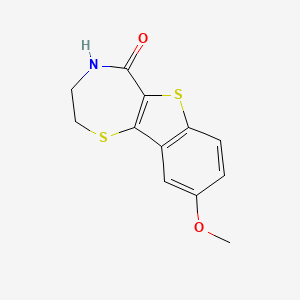

Biotin-VAD-FMK is a synthetic peptide designed as a methyl ester to facilitate cell permeability . It is supplied in DMSO (10 mM) and is recommended to be stored at -20°C .Molecular Structure Analysis

The molecular weight of Biotin-VAD-FMK is 672.81 and its molecular formula is C30H49FN6O8S . The sequence is VAD, with modifications including N-terminal biotinyl, C-terminal FMK, and Asp-3 = Asp (OMe) .Chemical Reactions Analysis

Biotin-VAD-FMK is an irreversible caspase inhibitor that covalently binds to the active cavity of a wide spectrum of active caspases . It is a synthetic peptide designed as a methyl ester to facilitate cell permeability .Physical And Chemical Properties Analysis

Biotin-VAD-FMK has a molecular weight of 672.81 and a molecular formula of C30H49FN6O8S . It is supplied in DMSO (10 mM) and is recommended to be stored at -20°C .Wissenschaftliche Forschungsanwendungen

Biotin-VAD-FMK: A Comprehensive Analysis of Scientific Research Applications: Biotin-VAD-FMK is a biotin-conjugated form of the pan-caspase inhibitor Z-VAD-FMK. It serves as an affinity probe that allows for the detection and immobilization of caspases using the biotin ligand. Below are detailed sections focusing on unique applications of Biotin-VAD-FMK in scientific research.

Detection and Immobilization of Caspases

Biotin-VAD-FMK inhibits caspase-3-like activity and can be used to detect and immobilize caspases in various experimental settings, including hepatocytes stimulated with TNF-α and ActD .

Apoptosis Inhibition

This compound has been shown to inhibit TNFα-mediated apoptosis in vitro, with an IC50 value of 0.7 μM. It is also known to be immunosuppressive and can inhibit T cell proliferation .

Affinity-Based Protein Profiling (ABPP)

Biotin-VAD-FMK can serve as a powerful activity-based probe (ABP) for profiling enzyme activities within complex biological systems, such as 3CL pro labeling in cell lysate or potentially in vivo applications .

In Vivo and In Vitro Activity

Due to its cell-permeable nature, Biotin-VAD-FMK is active both in vivo and in vitro, expanding its utility across different experimental models .

Immunosuppression

As an irreversible pancaspase inhibitor, it has potential applications in immunosuppression by inhibiting T cell proliferation, which could be relevant in transplantation medicine or autoimmune disease research .

Enzyme Activity Modulation

Biotin-VAD-FMK can modulate enzyme activities, particularly those involved in apoptosis or inflammatory responses, making it a valuable tool for studying these biological processes .

Wirkmechanismus

Target of Action

Biotin-VAD-FMK is primarily a pan-caspase inhibitor . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation .

Mode of Action

Biotin-VAD-FMK acts as an irreversible inhibitor of caspases . It covalently binds to the active cavity of a wide spectrum of active caspases . This binding inhibits the activity of caspases, thereby preventing the execution of apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by Biotin-VAD-FMK is the apoptotic pathway . By inhibiting caspases, Biotin-VAD-FMK prevents the cascade of proteolytic activity that leads to apoptosis, or programmed cell death .

Pharmacokinetics

Biotin-VAD-FMK is cell-permeable , which allows it to enter cells and interact with intracellular caspases . It is supplied in DMSO , which can facilitate its entry into cells.

Result of Action

The inhibition of caspases by Biotin-VAD-FMK results in the suppression of apoptosis . This can lead to the survival of cells that would otherwise undergo programmed cell death. In addition, Biotin-VAD-FMK has been found to inhibit TNFα-mediated apoptosis in vitro and is immunosuppressive, inhibiting T cell proliferation .

Action Environment

The action of Biotin-VAD-FMK can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature and storage conditions . It is recommended to store Biotin-VAD-FMK at -20°C under desiccating conditions . Before use, it should be allowed to equilibrate to room temperature for at least 1 hour .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl (3S)-3-[[(2S)-2-[[(2S)-2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]-5-fluoro-4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H49FN6O8S/c1-17(2)26(29(43)33-18(3)28(42)34-19(21(38)15-31)14-25(41)45-4)36-24(40)12-6-5-9-13-32-23(39)11-8-7-10-22-27-20(16-46-22)35-30(44)37-27/h17-20,22,26-27H,5-16H2,1-4H3,(H,32,39)(H,33,43)(H,34,42)(H,36,40)(H2,35,37,44)/t18-,19-,20-,22-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQLQMKJGYKHCT-VRKQFSAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49FN6O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

672.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biotin-VAD-FMK | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-N-[4-(piperidine-1-sulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B1663237.png)

![2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(dimethylamino)-4-oxazolecarbonitrile](/img/structure/B1663242.png)

![1,2,3-Thiadiazole-5-carboxamide,N-[(1S)-1-(2-chloro-6-fluorophenyl)ethyl]-4-cyclopropyl-](/img/structure/B1663247.png)

![(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1663248.png)